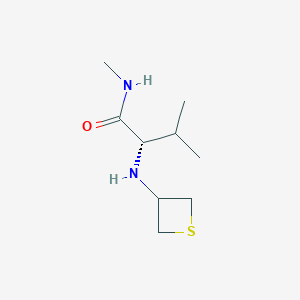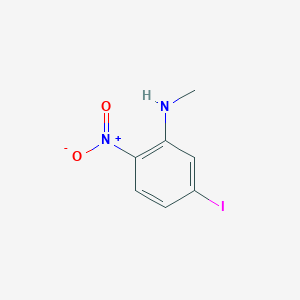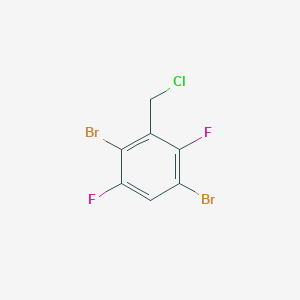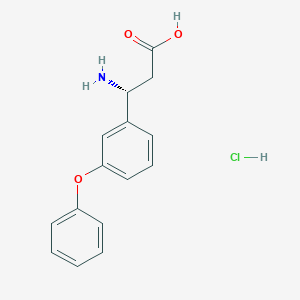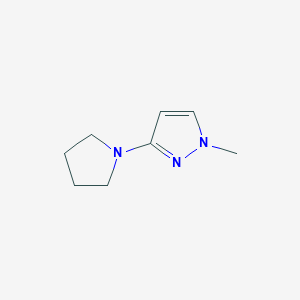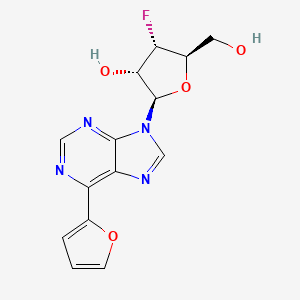
(2R,3S,4S,5R)-4-Fluoro-2-(6-(furan-2-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4S,5R)-4-Fluoro-2-(6-(furan-2-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound that features a fluorinated tetrahydrofuran ring, a furan moiety, and a purine base
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-4-Fluoro-2-(6-(furan-2-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multi-step organic synthesis. Key steps may include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Purine Base: This step may involve nucleophilic substitution reactions.
Incorporation of the Furan Moiety: This can be achieved through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the purine base.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology
In biological research, this compound may be used to study the interactions of fluorinated nucleosides with enzymes and nucleic acids.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.
Mecanismo De Acción
The mechanism of action of (2R,3S,4S,5R)-4-Fluoro-2-(6-(furan-2-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with nucleic acids to disrupt biological processes. The fluorine atom can enhance binding affinity and selectivity for molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S,4S,5R)-2-(6-(furan-2-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol: Lacks the fluorine atom.
(2R,3S,4S,5R)-4-Fluoro-2-(9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol: Lacks the furan moiety.
(2R,3S,4S,5R)-4-Fluoro-2-(6-(furan-2-yl)-9H-purin-9-yl)tetrahydrofuran-3-ol: Lacks the hydroxymethyl group.
Uniqueness
The presence of both the fluorine atom and the furan moiety in (2R,3S,4S,5R)-4-Fluoro-2-(6-(furan-2-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol makes it unique compared to similar compounds. The fluorine atom can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity, while the furan moiety can introduce additional sites for chemical modification.
Propiedades
Fórmula molecular |
C14H13FN4O4 |
|---|---|
Peso molecular |
320.28 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R)-4-fluoro-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C14H13FN4O4/c15-9-8(4-20)23-14(12(9)21)19-6-18-11-10(7-2-1-3-22-7)16-5-17-13(11)19/h1-3,5-6,8-9,12,14,20-21H,4H2/t8-,9-,12-,14-/m1/s1 |
Clave InChI |
NSZPSILSTQJDHX-ULSKOJAOSA-N |
SMILES isomérico |
C1=COC(=C1)C2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)F)O |
SMILES canónico |
C1=COC(=C1)C2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13003105.png)

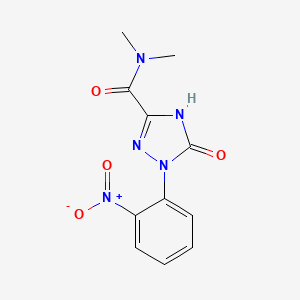
![4-Methyl-1H-pyrrolo[2,3-C]pyridinehydrochloride](/img/structure/B13003115.png)
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B13003118.png)
![1,4-Dichloroimidazo[1,2-a]quinoxaline](/img/structure/B13003126.png)
![9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate](/img/structure/B13003131.png)
